molecular formula C15H18N2O6 B2404950 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034605-49-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2404950
CAS No.: 2034605-49-5
M. Wt: 322.317
InChI Key: MZOHNNYTIJRAHD-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound features a benzo[d][1,3]dioxole moiety and a tetrahydrofuran ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents under controlled conditions.

    Introduction of the tetrahydrofuran ring: This step involves the formation of the tetrahydrofuran ring, which can be synthesized from suitable precursors like dihydrofuran.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the tetrahydrofuran ring using oxalamide as a linker. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-N’-(2-hydroxyethyl)oxalamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-N’-(3-hydroxypropyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c18-13(14(19)17-7-15(20)3-4-21-8-15)16-6-10-1-2-11-12(5-10)23-9-22-11/h1-2,5,20H,3-4,6-9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOHNNYTIJRAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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